Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate
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Overview
Description
Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate is a complex organic compound that belongs to the class of thieno[3,2-d][1,3]oxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno-oxazine core, which is fused with a benzoylamino group, a phenyl group, and an ethyl ester group. This unique arrangement of functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d][1,3]oxazine Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Benzoylamino Group: The benzoylamino group can be introduced via an amide coupling reaction, where the thieno-oxazine intermediate is reacted with benzoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid like FeCl₃.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound’s unique structure allows it to interact with various biological targets.
Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active site residues, while the thieno-oxazine core can engage in π-π stacking interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate can be compared with other thieno[3,2-d][1,3]oxazine derivatives, such as:
Ethyl 6-amino-4-oxo-2-phenyl-4H-thieno[3,2-d][1,3]oxazine-7-carboxylate: Lacks the benzoylamino group, which may result in different biological activity.
Methyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno[3,2-d][1,3]oxazine-7-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
6-(Benzoylamino)-4-oxo-2-phenyl-4H-thieno[3,2-d][1,3]oxazine-7-carboxylic acid: The free carboxylic acid form, which may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
79751-00-1 |
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Molecular Formula |
C22H16N2O5S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 6-benzamido-4-oxo-2-phenylthieno[3,2-d][1,3]oxazine-7-carboxylate |
InChI |
InChI=1S/C22H16N2O5S/c1-2-28-21(26)15-16-17(22(27)29-19(23-16)14-11-7-4-8-12-14)30-20(15)24-18(25)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,24,25) |
InChI Key |
BXWKGPWPZNAYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1N=C(OC2=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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